molecular formula C26H32N3NaO5S3 B15350133 sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate

sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate

Cat. No.: B15350133
M. Wt: 585.7 g/mol
InChI Key: BGGGVFMWSAISNR-LTHRDKTGSA-M
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Description

Sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate is an intriguing and complex molecule, known for its extensive applications in scientific research and industrial processes. This compound showcases a rich structure combining elements of diazinan and benzothiazol, making it noteworthy in various chemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, one often employs multi-step organic synthesis techniques. The initial phase usually involves the synthesis of the individual functional groups:

  • Diazinan core: : This is typically prepared by reacting primary amines with carbon disulfide and suitable electrophiles under controlled temperatures and pH.

  • Benzothiazol ring: : This part can be synthesized via cyclization reactions involving ortho-substituted aniline derivatives and sulfur sources.

Once these cores are synthesized, they are brought together through coupling reactions, typically employing palladium-catalyzed cross-coupling methodologies under inert atmospheres to prevent unwanted side reactions

Industrial Production Methods

Industrial-scale production may leverage continuous flow synthesis to optimize yields and scalability. This involves automated, high-throughput reactions that ensure consistent product quality. Key parameters include maintaining strict temperature controls and efficient use of catalysts to expedite the synthesis while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, typically in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction processes, often involving hydrogenation catalysts such as platinum or palladium, can target the benzothiazol ring or the diazinan core, modifying their double bonds.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide

  • Reducing agents: : Palladium on carbon (Pd/C), lithium aluminum hydride

  • Substituting agents: : Alkyl halides, aryl halides

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Hydrogenated derivatives of the core structures

  • Substitution: : Variously substituted propanesulfonate derivatives

Scientific Research Applications

This compound finds use in a plethora of scientific fields:

  • Chemistry: : Used as a reagent or catalyst in organic synthesis, facilitating complex transformations.

  • Biology: : Serves as a probe in biochemical assays due to its unique electronic properties.

  • Medicine: : Investigated for potential therapeutic applications, particularly in targeting certain enzymes or pathways in disease models.

  • Industry: : Utilized in the manufacturing of dyes, pigments, and other fine chemicals owing to its robust structural properties.

Mechanism of Action

The compound’s efficacy in various applications often stems from its ability to interact with molecular targets through its functional groups:

  • Molecular targets: : Enzymes, proteins, and other biomolecules.

  • Pathways involved: : Signal transduction pathways, enzymatic catalysis, and molecular recognition processes.

The benzothiazol ring imparts significant electronic characteristics that enhance binding affinities, while the diazinan core contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

When compared to similar compounds like benzothiazol derivatives and diazinan analogs, sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate stands out due to its unique structural combination. Its extended conjugation and functional versatility set it apart, making it more suitable for specific applications where other compounds might fall short.

List of Similar Compounds

  • Benzothiazol derivatives: : Often used in dye synthesis and medicinal chemistry.

  • Diazinan analogs: : Known for their applications in pesticide formulations and medicinal compounds.

This complex compound is a testament to the intricate interplay between organic chemistry and applied science, showcasing how unique molecular structures can unlock vast potential across various domains.

Properties

Molecular Formula

C26H32N3NaO5S3

Molecular Weight

585.7 g/mol

IUPAC Name

sodium;3-[(2Z)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate

InChI

InChI=1S/C26H33N3O5S3.Na/c1-3-5-16-28-24(30)20(25(31)29(26(28)35)17-6-4-2)12-7-10-15-23-27(18-11-19-37(32,33)34)21-13-8-9-14-22(21)36-23;/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,32,33,34);/q;+1/p-1/b10-7+,23-15-;

InChI Key

BGGGVFMWSAISNR-LTHRDKTGSA-M

Isomeric SMILES

CCCCN1C(=O)C(=C/C=C/C=C\2/N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+]

Canonical SMILES

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+]

Origin of Product

United States

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